Physicochemical properties of Potassium 1,3-benzoxazole-2-carboxylate
Physicochemical properties of Potassium 1,3-benzoxazole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Potassium 1,3-benzoxazole-2-carboxylate
Executive Summary
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials. Understanding the physicochemical properties of its derivatives is paramount for optimizing synthesis, formulation, and bioavailability. This guide provides a comprehensive technical overview of Potassium 1,3-benzoxazole-2-carboxylate. Due to the limited availability of direct experimental data for this specific salt, this document establishes a robust scientific foundation by characterizing its parent compound, 1,3-benzoxazole-2-carboxylic acid , and extrapolating the properties of the potassium salt based on fundamental chemical principles. We further provide detailed, field-proven experimental protocols for the empirical validation of these critical parameters, ensuring a self-validating framework for researchers.
Introduction and Strategic Importance
Benzoxazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylate group at the 2-position, particularly as a highly soluble salt like potassium 1,3-benzoxazole-2-carboxylate, is a key strategy in drug development. This modification dramatically enhances aqueous solubility, a critical factor for parenteral formulations and for improving dissolution rates in oral dosage forms. This guide bridges the gap between theoretical understanding and practical application by detailing the synthesis, predicted properties, and essential characterization workflows for this compound.
Synthesis and Formation of the Potassium Salt
The formation of Potassium 1,3-benzoxazole-2-carboxylate is a two-step process involving the synthesis of the parent carboxylic acid followed by a straightforward acid-base neutralization.
Synthesis of 1,3-benzoxazole-2-carboxylic acid
The most common and efficient routes involve the one-pot condensation and cyclization of 2-aminophenol with a suitable C2-synthon.[1][2][3] A robust method utilizes the reaction of 2-aminophenol with an acid chloride (generated in situ from a carboxylic acid and a reagent like thionyl chloride) in the presence of an acid catalyst such as methanesulfonic acid.[1][2]
Formation of Potassium 1,3-benzoxazole-2-carboxylate
The potassium salt is readily prepared by reacting 1,3-benzoxazole-2-carboxylic acid with an equimolar amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol or water. The salt can then be isolated by precipitation or by evaporation of the solvent.
Caption: Synthesis pathway from precursors to the final potassium salt.
Physicochemical Profile
This section details the known properties of the parent acid and provides expert-derived predictions for the potassium salt.
Properties of 1,3-benzoxazole-2-carboxylic acid
The parent acid serves as the baseline for understanding the behavior of its salt.[4]
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅NO₃ | [PubChem] |
| Molecular Weight | 163.13 g/mol | [PubChem] |
| CAS Number | 21598-08-3 | [ChemicalBook] |
| Appearance | Off-white to light brown solid | [ChemicalBook] |
| Melting Point | 134-138 °C (decomposes) | [ChemicalBook] |
| pKa | Predicted: ~3-4. The electron-withdrawing nature of the benzoxazole ring acidifies the carboxyl proton, making it a stronger acid than benzoic acid (pKa ~4.2). | N/A |
| Aqueous Solubility | Sparingly soluble. The planar, aromatic structure and carboxylic acid group confer low solubility in neutral water. | N/A |
| Organic Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |
Predicted Properties of Potassium 1,3-benzoxazole-2-carboxylate
The conversion of a carboxylic acid to its alkali metal salt dramatically alters its physical properties.[5] The following table outlines the expected characteristics of the title compound.
| Property | Predicted Value / Description | Rationale |
| Appearance | White to off-white crystalline solid. | Typical appearance for organic salts.[5] |
| Aqueous Solubility | High. Expected to be several orders of magnitude greater than the parent acid. | The ionic nature of the salt greatly enhances its interaction with polar water molecules.[5] |
| Melting Point | >300 °C or decomposes without melting. | The strong ionic lattice energy of salts results in significantly higher melting points compared to the parent acid.[6] |
| Hygroscopicity | Potentially hygroscopic. | Many anhydrous salts readily absorb moisture from the atmosphere. Storage in a desiccator is recommended. |
| Solution pH | Basic (pH > 8 in aqueous solution). | The carboxylate anion (A⁻) is the conjugate base of a weak acid and will hydrolyze water (A⁻ + H₂O ⇌ HA + OH⁻), generating hydroxide ions. |
| Stability | Generally stable under anhydrous conditions. In solution, subject to pH-dependent equilibrium and potential degradation. | The integrity of the salt depends on preventing protonation back to the less soluble acid form. |
Authoritative Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, a series of standardized experiments is required. The following protocols are designed as self-validating systems to accurately determine the key physicochemical parameters.
Determination of Acid Dissociation Constant (pKa)
Causality: The pKa is the pH at which the protonated (acid) and deprotonated (carboxylate) forms of the molecule are present in equal concentrations. Potentiometric titration is the gold standard for this measurement, as it directly monitors the pH change of a solution of the acid as a strong base is added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point, while the pH at the half-equivalence point is equal to the pKa.[7][8]
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~10-20 mg of 1,3-benzoxazole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Place the calibrated pH electrode and a magnetic stirrer into the solution.
-
Data Collection: Add a standardized solution of 0.1 M NaOH or KOH in small, precise increments (e.g., 0.05 mL) using a burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point from the steepest part of the curve (or the maximum of the first derivative). The volume at the half-equivalence point is used to find the corresponding pH on the curve, which equals the pKa.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility Measurement (Shake-Flask Method)
Causality: The thermodynamic equilibrium solubility is a measure of a compound's saturation point in a solvent at a given temperature. The shake-flask method (ICH guideline compliant) is the definitive technique, ensuring that equilibrium is reached between the excess solid drug and the solution.[9]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of Potassium 1,3-benzoxazole-2-carboxylate to a series of vials containing buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Verification: Confirm that excess solid remains in the vial at the end of the experiment to ensure saturation was achieved.
Caption: Workflow for shake-flask solubility determination.
Thermal Properties (DSC/TGA)
Causality: Thermal analysis techniques are crucial for identifying the melting point, polymorphic forms, and decomposition temperature of a compound. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing phase transitions.[10] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition or loss of volatiles (e.g., water).[10][11]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of Potassium 1,3-benzoxazole-2-carboxylate into an aluminum DSC pan or a ceramic TGA pan.
-
Instrument Setup (DSC): Place the sealed pan in the DSC cell alongside an empty reference pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 350 °C).
-
Instrument Setup (TGA): Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a similar temperature range.
-
Data Analysis (DSC): Analyze the resulting thermogram. An endothermic peak indicates melting, with the onset temperature typically reported as the melting point.
-
Data Analysis (TGA): Analyze the TGA curve. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is the decomposition temperature. Mass loss at lower temperatures (e.g., <120 °C) may indicate the presence of water or solvent.
Caption: Workflow for thermal analysis using DSC and TGA.
Chemical Stability (Stability-Indicating HPLC Method)
Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from all its potential degradation products.[12][13] Forced degradation studies are used to generate these products and prove the method's specificity.[13]
Step-by-Step Protocol:
-
Forced Degradation: Subject solutions of Potassium 1,3-benzoxazole-2-carboxylate to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Solid and solution at 80 °C.
-
Photolytic: Solution exposed to light (ICH Q1B guidelines).
-
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all degradation peaks generated in step 1. Gradient elution is typically required.[12][14]
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
-
Stability Study: Place the compound under desired storage conditions (e.g., 25 °C/60% RH, 40 °C/75% RH). Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and identify any major degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Columbia University.
-
Development of Methods for the Determination of pKa Values. (2011). Perspectives in medicinal chemistry, 5, PMC-S7145. Retrieved from [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry. Retrieved from [Link]
-
Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. Retrieved from [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry, 61(11), 881-887. Retrieved from [Link]
-
1,3-Benzoxazole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Retrieved from [Link]
-
Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry, 10(1), 102-107. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
TG-DSC analysis of Li salts. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of Carboxylic Acids Salts. (n.d.). University of Technology, Iraq. Retrieved from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). Waters. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved from [Link]
-
A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants. (n.d.). J-Stage. Retrieved from [Link]
-
Physical properties of the benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.williams.edu [web.williams.edu]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. mt.com [mt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. irjpms.com [irjpms.com]
- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
